1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-5-methoxyphenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Amino derivatives or thiol derivatives.
Scientific Research Applications
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-methoxyphenyl)propan-2-one
- 1-(3-Amino-5-methoxyphenyl)-2-bromopropane
- 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one
Uniqueness
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(3-amino-5-methoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3 |
InChI Key |
ALFSJEQVFYFCLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)CC(=O)CBr |
Origin of Product |
United States |
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